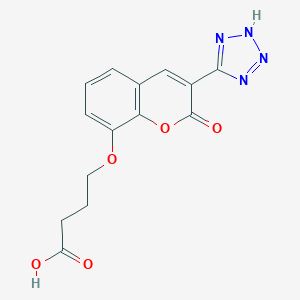
4-(2-Oxo-3-(1H-tetrazol-5-yl)-2H-chromen-8-yloxy)butyric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Oxo-3-(1H-tetrazol-5-yl)-2H-chromen-8-yloxy)butyric acid, also known as OTBBA, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. OTBBA is a member of the chromene family, which is a class of organic compounds that has been extensively studied for its pharmacological properties.
作用機序
The mechanism of action of 4-(2-Oxo-3-(1H-tetrazol-5-yl)-2H-chromen-8-yloxy)butyric acid involves the inhibition of various enzymes and signaling pathways that are involved in the pathogenesis of different diseases. For example, this compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs) in cancer cells, which are enzymes that play a crucial role in tumor invasion and metastasis. This compound has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB) in neuronal cells, which is a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the cell type and disease model. In cancer cells, this compound has been shown to induce apoptosis by activating caspase-3 and caspase-9, which are enzymes involved in programmed cell death. This compound has also been shown to reduce angiogenesis by inhibiting the expression of vascular endothelial growth factor (VEGF) and its receptor (VEGFR). In neuronal cells, this compound has been shown to reduce oxidative stress by increasing the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. This compound has also been shown to reduce inflammation by inhibiting the expression of proinflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α).
実験室実験の利点と制限
One of the main advantages of using 4-(2-Oxo-3-(1H-tetrazol-5-yl)-2H-chromen-8-yloxy)butyric acid in lab experiments is its high potency and selectivity, which allows for the precise targeting of specific enzymes and signaling pathways. This compound also has a favorable pharmacokinetic profile, with good solubility and stability in aqueous solutions. However, one of the main limitations of using this compound in lab experiments is its relatively high cost, which may limit its accessibility to researchers with limited funding.
将来の方向性
There are several future directions for the study of 4-(2-Oxo-3-(1H-tetrazol-5-yl)-2H-chromen-8-yloxy)butyric acid, including the development of more efficient and cost-effective synthesis methods, the identification of new molecular targets and signaling pathways, and the evaluation of its efficacy and safety in preclinical and clinical trials. One potential direction is the study of this compound in combination with other drugs or therapies, to enhance its therapeutic efficacy and reduce its potential side effects. Another potential direction is the study of this compound in different disease models and cell types, to better understand its mechanism of action and potential applications. Overall, the study of this compound has the potential to contribute to the development of new and effective treatments for various diseases and disorders.
合成法
4-(2-Oxo-3-(1H-tetrazol-5-yl)-2H-chromen-8-yloxy)butyric acid can be synthesized using a multistep process that involves the condensation of 2-hydroxyacetophenone with ethyl 2-bromoacetate, followed by the reaction of the resulting intermediate with sodium azide to form the tetrazole ring. The final step involves the coupling of the tetrazole-containing intermediate with 4-bromobutyric acid to form this compound.
科学的研究の応用
4-(2-Oxo-3-(1H-tetrazol-5-yl)-2H-chromen-8-yloxy)butyric acid has been studied for its potential applications in various scientific research fields, including cancer research, neurological disorders, and cardiovascular diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and reducing angiogenesis. In neurological disorders, this compound has been shown to have neuroprotective effects by inhibiting oxidative stress and reducing inflammation. In cardiovascular diseases, this compound has been shown to have antiplatelet and antithrombotic effects by inhibiting the activation of platelets.
特性
| 103876-49-9 | |
分子式 |
C14H12N4O5 |
分子量 |
316.27 g/mol |
IUPAC名 |
4-[2-oxo-3-(2H-tetrazol-5-yl)chromen-8-yl]oxybutanoic acid |
InChI |
InChI=1S/C14H12N4O5/c19-11(20)5-2-6-22-10-4-1-3-8-7-9(13-15-17-18-16-13)14(21)23-12(8)10/h1,3-4,7H,2,5-6H2,(H,19,20)(H,15,16,17,18) |
InChIキー |
HUKUEPQBHMKXOV-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)OCCCC(=O)O)OC(=O)C(=C2)C3=NNN=N3 |
正規SMILES |
C1=CC2=C(C(=C1)OCCCC(=O)O)OC(=O)C(=C2)C3=NNN=N3 |
| 103876-49-9 | |
同義語 |
4-(2-oxo-3-(1H-tetrazol-5-yl)-2H-chromen-8-yloxy)butyric acid 4-C4C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(Hydroxymethyl)benzimidazol-1-yl]ethanol](/img/structure/B9340.png)
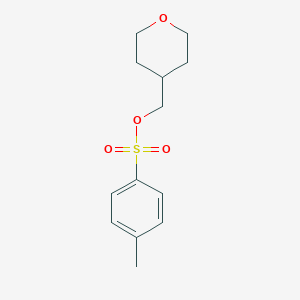
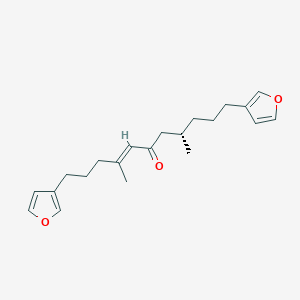

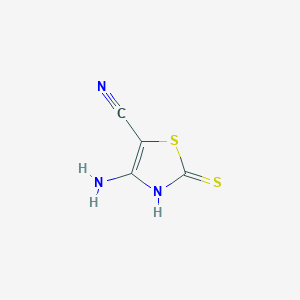
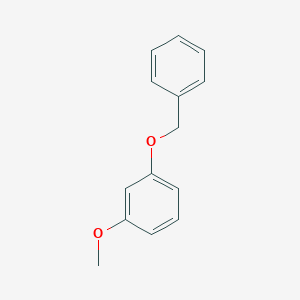
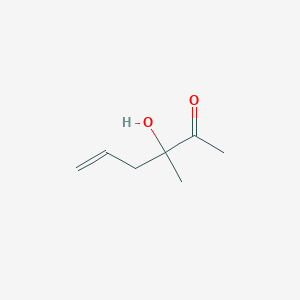


![6-Methylthieno[2,3-d]pyrimidine](/img/structure/B9364.png)




